Cas no 1171157-11-1 (2-(1-ethyl-1H-pyrazol-4-yl)indolizine)

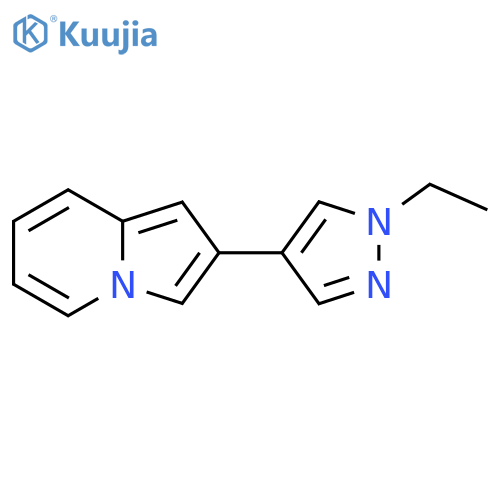

1171157-11-1 structure

商品名:2-(1-ethyl-1H-pyrazol-4-yl)indolizine

CAS番号:1171157-11-1

MF:C13H13N3

メガワット:211.262422323227

MDL:MFCD09859329

CID:5157309

2-(1-ethyl-1H-pyrazol-4-yl)indolizine 化学的及び物理的性質

名前と識別子

-

- 2-(1-ethyl-1H-pyrazol-4-yl)indolizine

- 2-(1-ethylpyrazol-4-yl)indolizine

- STK353057

-

- MDL: MFCD09859329

- インチ: 1S/C13H13N3/c1-2-16-10-12(8-14-16)11-7-13-5-3-4-6-15(13)9-11/h3-10H,2H2,1H3

- InChIKey: KYIGFYKGYBZWLG-UHFFFAOYSA-N

- ほほえんだ: N12C=CC=CC1=CC(=C2)C1C=NN(CC)C=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 243

- トポロジー分子極性表面積: 22.2

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-(1-ethyl-1H-pyrazol-4-yl)indolizine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 428021-1g |

2-(1-ethyl-1H-pyrazol-4-yl)indolizine |

1171157-11-1 | 1g |

£310.00 | 2023-04-24 | ||

| Fluorochem | 428021-5g |

2-(1-ethyl-1H-pyrazol-4-yl)indolizine |

1171157-11-1 | 5g |

£929.00 | 2023-04-24 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD516573-5g |

2-(1-Ethyl-1H-pyrazol-4-yl)indolizine |

1171157-11-1 | 97% | 5g |

¥5460.0 | 2023-04-05 | |

| Fluorochem | 428021-250mg |

2-(1-ethyl-1H-pyrazol-4-yl)indolizine |

1171157-11-1 | 250mg |

£237.00 | 2023-04-24 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD516573-1g |

2-(1-Ethyl-1H-pyrazol-4-yl)indolizine |

1171157-11-1 | 97% | 1g |

¥1820.0 | 2023-04-05 | |

| Chemenu | CM232854-5g |

2-(1-Ethyl-1H-pyrazol-4-yl)indolizine |

1171157-11-1 | 97% | 5g |

$*** | 2023-04-03 | |

| Chemenu | CM232854-1g |

2-(1-Ethyl-1H-pyrazol-4-yl)indolizine |

1171157-11-1 | 97% | 1g |

$*** | 2023-04-03 |

2-(1-ethyl-1H-pyrazol-4-yl)indolizine 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

1171157-11-1 (2-(1-ethyl-1H-pyrazol-4-yl)indolizine) 関連製品

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 61549-49-3(9-Decenenitrile)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬